molecular formula C10H11BrFNO B8473081 N-(2-fluorophenyl)-N-methyl-2-bromopropionamide

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide

Cat. No. B8473081
M. Wt: 260.10 g/mol
InChI Key: RONDWVAGJJILEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide is a useful research compound. Its molecular formula is C10H11BrFNO and its molecular weight is 260.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-N-methyl-2-bromopropionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-N-methyl-2-bromopropionamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-fluorophenyl)-N-methyl-2-bromopropionamide

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

2-bromo-N-(2-fluorophenyl)-N-methylpropanamide

InChI

InChI=1S/C10H11BrFNO/c1-7(11)10(14)13(2)9-6-4-3-5-8(9)12/h3-7H,1-2H3

InChI Key

RONDWVAGJJILEH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1F)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Bromopropionic acid(3.4 g, 0.022 mol) and 2-fluoroaniline(3 g, 0.024 mol) were dissolved in 50 ml of chloroform and cooled to 0° C. A solution of dicyclohexylcarbodiimide(5 g, 0.024 mol) in 10 ml of chloroform was slowly injected through a syringe. A temperature of the reaction mixture was raised to room temperature and it was stirred for 1 hour. Solid remained during the reaction was filtered out and washed twice with 20 ml of chloroform. The filtrate was concentrated under reduced pressure and the crude product was purified by column chromatography (eluent; ethyl acetate/n-hexane=1/3) to afford 5 g of the target product.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Bromopropionic acid (3.4 g, 0.022 mol) and N-methyl-2-fluoroaniline(3 g. 0.024 mol) were dissolved in 50 ml of chloroform and cooled to 0° C. A solution of dicyclohexylcarbodiimide(5 g, 0.024 mol) in 10 ml of chloroform was slowly injected through a syringe. A temperature of the reaction mixture was raised to room temperature and it was stirred for 1 hour. Solid remained during the reaction was filtered out and washed twice with 20 ml of chloroform. The filtrate was concentrated under reduced pressure and the crude product was purified by column chromatography (eluent; ethyl acetate/n-hexane=⅓) to afford 5 g of the target product.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.